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Compound of Interest

Compound Name: Isopropyl Stearate

Cat. No.: B089787

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
isopropyl stearate, a widely used excipient and emollient in the pharmaceutical and cosmetic
industries. This document details the Infrared (IR), Nuclear Magnetic Resonance (NMR), and
Mass Spectrometry (MS) data of isopropyl stearate, presented in a clear and structured
format to facilitate its use in research, quality control, and formulation development.

Chemical Structure and Properties

Isopropyl stearate is the ester of isopropyl alcohol and stearic acid. Its chemical structure is
characterized by a long C18 saturated fatty acid chain attached to an isopropyl group.

IUPAC Name: propan-2-yl octadecanoate[1]

CAS Number: 112-10-7[1][2][3]

Molecular Formula: C21H4202[1]

Molecular Weight: 326.56 g/mol

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The IR spectrum of isopropyl stearate is characterized by the prominent absorption
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bands of the ester functional group.

Data Presentation: IR Spectrum of Isopropyl Stearate

Wavenumber (cm—?) Assignment Intensity
~2925 C-H stretch (alkane) Strong
~2855 C-H stretch (alkane) Strong
~1738 C=0 stretch (ester) Strong
~1465 C-H bend (alkane) Medium
~1377 C-H bend (isopropyl) Medium
~1170 C-O stretch (ester) Strong
~1110 C-O stretch (ester) Strong

Note: The peak positions are approximate and can vary slightly based on the experimental
conditions.

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy
A typical experimental protocol for obtaining the FTIR spectrum of liquid isopropyl stearate is

as follows:

o Sample Preparation: A small drop of neat isopropyl stearate is placed directly onto the
surface of a potassium bromide (KBr) salt plate. A second KBr plate is then carefully placed
on top to create a thin liquid film.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

o Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400
cm~1). A background spectrum of the clean KBr plates is recorded first and automatically
subtracted from the sample spectrum.

e Parameters:
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o Resolution: 4 cm~1
o Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o Mode: Transmittance or Absorbance.

Click to download full resolution via product page

Experimental workflow for FTIR analysis of Isopropyl Stearate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. Both *H and 3C NMR are essential for the structural elucidation and purity
assessment of isopropyl stearate.

Data Presentation: *H NMR Spectrum of Isopropyl
Stearate
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Assignment Constant (J,

(3, ppm)

Hz)
~4.98 Septet 1H -CH(CHs)2 ~6.3
~2.25 Triplet 2H -CH2-C=0 ~7.5
~1.60 Quintet 2H -CHz2-CH2-C=0 ~7.5
~1.25 Multiplet 28H -(CH2)14- -
~1.21 Doublet 6H -CH(CHs)2 ~6.3
~0.88 Triplet 3H -CHs ~6.9

Note: Chemical shifts are typically referenced to an internal standard such as tetramethylsilane

(TMS) at 0 ppm and can be influenced by the solvent used.

Data Presentation: **C NMR Spectrum of Isopropyl

Stearate
Chemical Shift (6, ppm) Assighment
~173.3 C=0
~67.5 -CH(CHs)2
~34.5 -CH2-C=0
~31.9 -(CH2)n-
~29.7 - ~29.1 -(CH2)n-
~25.0 -CHz2-CH2-C=0
~22.7 -CH2-CHs
~21.8 -CH(CHs)2
~14.1 -CHs
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Note: The 13C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each
unique carbon atom.

Experimental Protocol: *H and **C NMR Spectroscopy

The following protocol outlines the general procedure for acquiring *H and 3C NMR spectra of
isopropyl stearate:

o Sample Preparation: Approximately 10-20 mg of isopropyl stearate for tH NMR (or 50-100
mg for 13C NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly
chloroform-d (CDCIs), in an NMR tube. A small amount of tetramethylsilane (TMS) may be
added as an internal reference.

¢ Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
PubChem notes that a Varian A-60 was used for some historical data.

o Data Acquisition:
o The spectrometer is locked onto the deuterium signal of the solvent.
o The magnetic field is shimmed to achieve homogeneity.

o For 'H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise
ratio.

o For 3C NMR, a larger number of scans is typically required due to the low natural
abundance of the 13C isotope. Proton decoupling is applied to simplify the spectrum.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to
generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and
referenced.
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Experimental workflow for NMR analysis of Isopropyl Stearate.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound, as well as to gain structural information from its fragmentation pattern. Electron
lonization (EI) is a common technique for volatile molecules like isopropyl stearate.

Data Presentation: Mass Spectrum of Isopropyl Stearate

(Electron lonization)
m/z

Relative Intensity (%) Assighment

326 <5 [M]* (Molecular lon)
M - CsHe]* (McLaffert

284 o iearrange]mént) '
267 ~10 [M - OCsH7]*
102 ~20 [C5H1002]*
88 ~30 [CaHsO2]*
60 ~25 [CsHsO]*
43 100 [CsH7]* (Base Peak)
41 ~40 [CsHs]*

Note: The relative intensities are approximate and can vary between instruments. The NIST
WebBook and PubChem provide mass spectral data for isopropyl stearate.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS) with Electron lonization (El)

A standard protocol for the GC-MS analysis of isopropyl stearate is as follows:
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o Sample Preparation: A dilute solution of isopropyl stearate is prepared in a volatile organic
solvent such as hexane or ethyl acetate.

e Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an
Electron lonization (EI) source.

e Gas Chromatography (GC) Conditions:

o

Column: A non-polar capillary column (e.g., HP-5MS).
o Injector Temperature: 250 °C.

o Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few
minutes, then ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the
compound.

o Carrier Gas: Helium at a constant flow rate.

e Mass Spectrometry (MS) Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o Source Temperature: 230 °C.

o Mass Range: Scan from m/z 40 to 400.

Gas Chromatography omel Data Processing

Generate Mass Spectrum (Intensity vs. m/zD

Dilute Isopropyl Stearate in a volatile solvent Inject sample into GC

Click to download full resolution via product page

Experimental workflow for GC-MS analysis of Isopropyl Stearate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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